molecular formula C8H5NO3 B1282140 3-Cyano-2-hydroxybenzoic acid CAS No. 67127-84-8

3-Cyano-2-hydroxybenzoic acid

Cat. No.: B1282140
CAS No.: 67127-84-8
M. Wt: 163.13 g/mol
InChI Key: YXONTGXEHMEGFO-UHFFFAOYSA-N
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Description

3-Cyano-2-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3 It is a derivative of benzoic acid, where a cyano group (-CN) and a hydroxyl group (-OH) are substituted at the 3rd and 2nd positions, respectively

Biochemical Analysis

Biochemical Properties

3-Cyano-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidase, catalase, and superoxide dismutase . These interactions are crucial as they influence the enzyme’s activity, leading to changes in the levels of reactive oxygen species within cells. Additionally, this compound can affect the electron transport chain by interacting with cytochrome oxidase and alternative oxidase pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the growth of maize seedlings by inducing oxidative stress . This compound increases the production of reactive oxygen species, which in turn stimulates the activity of antioxidant enzymes. Furthermore, this compound influences cell signaling pathways and gene expression related to stress responses. It also affects cellular metabolism by altering the respiration rates and ATP production in treated cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, modulating their activity and leading to changes in the levels of reactive oxygen species . This binding can result in either inhibition or activation of the enzymes, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the oxidative stress induced by this compound can lead to sustained changes in cellular function, including alterations in metabolism and gene expression . These effects are particularly evident in in vitro studies where cells are exposed to the compound for prolonged durations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate antioxidant enzyme activity and enhance stress responses . At higher doses, it may induce toxic effects, including oxidative damage and impaired cellular function . Threshold effects have been observed, where a specific dosage range leads to optimal enzyme activity, while deviations from this range result in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds . It interacts with enzymes such as cytochrome oxidase and alternative oxidase, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of this compound can influence its activity and effectiveness, as it may preferentially accumulate in regions where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects. The localization of this compound can also impact its stability and degradation, influencing its overall efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with carbon dioxide under high pressure and temperature conditions. Another method includes the use of cyanation reactions where a suitable precursor, such as 2-hydroxybenzaldehyde, is treated with cyanide sources like sodium cyanide or potassium cyanide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

3-Cyano-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pain relief and anti-inflammatory applications.

    3-Hydroxybenzoic acid: Used in the synthesis of various organic compounds.

    4-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.

Uniqueness

3-Cyano-2-hydroxybenzoic acid is unique due to the presence of both a cyano and a hydroxyl group, which confer distinct chemical reactivity and biological activity

Biological Activity

3-Cyano-2-hydroxybenzoic acid (C8H5NO3), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article delves into its biochemical mechanisms, pharmacological applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) at the 2-position and a cyano group (-CN) at the 3-position of the benzene ring. This structural configuration is crucial for its biological activity, influencing its interactions with various enzymes and receptors.

Target Interactions

The primary target of this compound is the human glucagon receptor (hGluR) . It acts as an antagonist, inhibiting glucagon-stimulated glucose production, which may have implications for metabolic disorders such as diabetes.

Biochemical Pathways

The compound is involved in several biochemical pathways:

  • Oxidative Stress Response : It interacts with enzymes like peroxidase, catalase, and superoxide dismutase, modulating oxidative stress levels.
  • Cellular Growth Inhibition : In laboratory studies, it has been shown to inhibit the growth of maize seedlings by inducing oxidative stress.

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which may be linked to its ability to inhibit certain enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess this activity.
  • Anticancer Potential : Preliminary studies indicate that it could affect cancer cell lines through various mechanisms, including interference with cell cycle regulation and apoptosis pathways .

Case Studies and Experimental Data

  • Inhibition of Glucose Production :
    • A study demonstrated that this compound effectively inhibited glucagon-induced glucose production in vitro. This suggests potential applications in managing hyperglycemia.
  • Oxidative Stress Induction :
    • Another investigation found that the compound significantly increased reactive oxygen species (ROS) levels in treated cells, indicating its role in oxidative stress modulation.
  • Antimicrobial Testing :
    • In antimicrobial assays against various bacterial strains, this compound exhibited inhibitory effects comparable to standard antibiotics, warranting further exploration into its use as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of inflammatory enzymes
AntimicrobialInhibition against multiple bacterial strains
AnticancerInduction of apoptosis in cancer cells
Glucose metabolismInhibition of glucagon-stimulated production

Pharmacokinetics and Safety Profile

The pharmacokinetic profile indicates low metabolic turnover in vitro, suggesting stability under physiological conditions. However, caution is advised due to its toxicity profile; it can be harmful if ingested or upon skin contact.

Properties

IUPAC Name

3-cyano-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXONTGXEHMEGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308381
Record name 3-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67127-84-8
Record name 3-Cyano-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67127-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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